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Compound of Interest

Compound Name: 3-(Cbz-aminomethyl)phenol

Cat. No.: B1355417 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(Cbz-aminomethyl)phenol, a versatile building block in organic synthesis, particularly in

the development of pharmaceuticals and other bioactive molecules. This document is intended

for researchers, scientists, and professionals in the field of drug development, offering a

detailed look at the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 3-(Cbz-
aminomethyl)phenol based on the analysis of its functional groups and comparison with

similar compounds. It is important to note that these are predicted values and may vary slightly

based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The expected proton NMR spectrum would provide information on the

different types of protons and their neighboring environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1355417?utm_src=pdf-interest
https://www.benchchem.com/product/b1355417?utm_src=pdf-body
https://www.benchchem.com/product/b1355417?utm_src=pdf-body
https://www.benchchem.com/product/b1355417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

Phenolic OH 4.5 - 6.0 Broad Singlet 1H

Carbamate NH 5.0 - 5.5 Broad Singlet/Triplet 1H

Aromatic H (Cbz

Phenyl)
7.2 - 7.4 Multiplet 5H

Aromatic H (Phenol

Ring)
6.5 - 7.2 Multiplet 4H

Benzylic CH₂ (Cbz) ~5.1 Singlet 2H

Benzylic CH₂

(Aminomethyl)
~4.2 Doublet 2H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique

carbon atom in the molecule.[1]

Assignment Expected Chemical Shift (δ, ppm)

C=O (Carbamate) 156 - 158

C-OH (Phenol) 155 - 157

Quaternary C (Cbz Phenyl) 136 - 138

Aromatic CH (Cbz Phenyl) 127 - 129

Aromatic C-CH₂ (Phenol) 140 - 142

Aromatic CH (Phenol) 113 - 130

Benzylic CH₂ (Cbz) 66 - 68

Benzylic CH₂ (Aminomethyl) 45 - 47

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups in the molecule.
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Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

Phenolic O-H Stretch, H-bonded 3200 - 3550 Strong, Broad

Carbamate N-H Stretch 3300 - 3500 Medium

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2850 - 3000 Medium

Carbonyl C=O

(Carbamate)
Stretch 1680 - 1720 Strong

Aromatic C=C Stretch 1450 - 1600 Medium

C-N Stretch 1220 - 1350 Medium

C-O Stretch 1000 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The expected molecular weight for 3-(Cbz-aminomethyl)phenol (C₁₅H₁₅NO₃)

is approximately 257.29 g/mol .

m/z Possible Fragment Ion Interpretation

257 [C₁₅H₁₅NO₃]⁺ Molecular Ion (M⁺)

150 [C₈H₁₀NO]⁺ Loss of the benzyl group

108 [C₇H₈O]⁺
McLafferty rearrangement and

subsequent fragmentation

91 [C₇H₇]⁺
Tropylium ion from the benzyl

group

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
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The following are generalized methodologies for acquiring the spectroscopic data for 3-(Cbz-
aminomethyl)phenol.

NMR Spectroscopy
Sample Preparation: Dissolve 10-20 mg of 3-(Cbz-aminomethyl)phenol in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean

NMR tube.[2] Ensure the sample is fully dissolved.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an

acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio.

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum,

and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind 1-2 mg of 3-(Cbz-aminomethyl)phenol with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Obtain a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is

plotted.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 3-(Cbz-aminomethyl)phenol
(approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a

mixture thereof.[3]

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquisition:

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion

or through a liquid chromatography system. For EI, the sample is introduced into a

vacuum chamber where it is vaporized and ionized.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).
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Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the

elemental composition.

Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic

characterization of a target compound like 3-(Cbz-aminomethyl)phenol.
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General workflow for synthesis and spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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